2-(2-Aminopyrimidin-4-yl)-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of PMID24793884C74 involves the preparation of trisubstituted thiazoles. The synthetic route typically includes the reaction of a chlorinated aromatic compound with a thiazole derivative under specific conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
PMID24793884C74 undergoes various chemical reactions, including:
Scientific Research Applications
PMID24793884C74 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PMID24793884C74 involves the inhibition of specific kinases. By binding to the active sites of CDC7, OXSR1, and STK32B, the compound interferes with their kinase activity, leading to the disruption of downstream signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
PMID24793884C74 is unique due to its specific inhibitory profile against multiple kinases. Similar compounds include other kinase inhibitors such as:
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in non-small cell lung cancer.
Sorafenib: A multi-kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
These compounds share similar mechanisms of action but differ in their kinase selectivity and therapeutic applications .
Properties
Molecular Formula |
C14H9Cl2N5OS |
---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H9Cl2N5OS/c15-6-1-2-7(8(16)5-6)10-11(12(17)22)23-13(21-10)9-3-4-19-14(18)20-9/h1-5H,(H2,17,22)(H2,18,19,20) |
InChI Key |
CQNCHLJHIGRPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(SC(=N2)C3=NC(=NC=C3)N)C(=O)N |
Origin of Product |
United States |
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